Nicotine d-bitartrate

Overview

Description

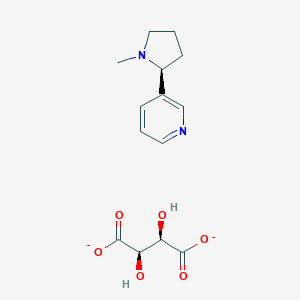

Nicotine d-bitartrate (C₁₀H₁₄N₂·2C₃H₆O₆, MW 462.4 g/mol) is a salt form of nicotine, an alkaloid derived primarily from Nicotiana tabacum. It consists of one nicotine molecule complexed with two tartaric acid molecules, forming a stable crystalline powder that is soluble in water and alcohol . This compound is widely used in pharmaceuticals and research due to its controlled release properties and reduced volatility compared to freebase nicotine. It acts as a nicotinic acetylcholine receptor agonist, making it valuable in smoking cessation therapies and neuropharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine d-bitartrate is synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in a suitable solvent such as ethanol or methanol, followed by the addition of tartaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where nicotine and tartaric acid are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Nicotine d-bitartrate undergoes various chemical reactions, including:

Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.

Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.

Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under various conditions

Major Products:

Oxidation: Cotinine and other metabolites.

Reduction: Amine derivatives of nicotine.

Substitution: Halogenated or alkylated nicotine derivatives

Scientific Research Applications

Smoking Cessation Therapies

Nicotine d-bitartrate is utilized in the development of nicotine replacement therapies (NRTs). These therapies aim to alleviate withdrawal symptoms associated with quitting smoking. The stability of this compound allows for effective delivery systems, enhancing patient adherence to treatment regimens. Studies indicate that formulations containing nicotine salts may improve the pharmacokinetics of nicotine administration, leading to more effective smoking cessation outcomes .

Pharmacokinetics and Behavioral Studies

Recent research has explored the pharmacokinetic differences between this compound and other nicotine forms. For instance, a study involving animal models demonstrated that this compound exhibited distinct self-administration patterns compared to freebase nicotine. The findings suggest that nicotine salts may enhance the reinforcing effects of nicotine, potentially leading to better therapeutic outcomes in addiction treatment .

Stability and Crystallization Studies

Clinical Trials on Smoking Cessation

Several clinical trials have investigated the efficacy of this compound in smoking cessation programs. One notable trial involved participants using transdermal patches containing this salt form, which showed significant reductions in withdrawal symptoms compared to placebo groups . The results indicated that participants experienced improved cravings management and overall satisfaction with the cessation process.

Animal Model Studies

Studies using rat models have demonstrated that this compound can influence dopamine release in the brain's reward pathways more effectively than freebase nicotine. This finding suggests a potential mechanism by which this salt form could enhance its effectiveness as a therapeutic agent for addiction .

Mechanism of Action

Nicotine d-bitartrate exerts its effects by binding to nicotinic cholinergic receptors in the nervous system. This binding leads to the opening of ion channels, allowing the influx of sodium and calcium ions, which results in neuronal excitation. The principal mediator of nicotine dependence is the alpha-4-beta-2 nicotinic receptor. This interaction ultimately leads to the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₁₀H₁₄N₂·2C₃H₆O₆

- CAS No.: 65-31-6

- Appearance : White to off-white powder

- Solubility : 50 mg/mL in water, soluble in alcohol

- Handling : Classified as a potent neurotoxin; requires protective equipment during use .

Comparison with Similar Compounds

Nicotine d-bitartrate is part of a broader family of nicotine salts and related compounds. Below is a detailed comparison based on structural, pharmacological, and toxicological data.

Table 1: Comparative Analysis of this compound and Analogues

Key Differences

Solubility and Bioavailability

- This compound’s water solubility (50 mg/mL) makes it suitable for aqueous formulations, unlike freebase nicotine, which is lipid-soluble and volatile .

- Nicotine polacrilex’s resin matrix slows dissolution, reducing peak plasma concentrations compared to d-bitartrate .

Pharmacological Applications

- d-Bitartrate : Preferred in nasal sprays (e.g., Nicotrol®) and injectable solutions for precise dosing .

- Freebase : Dominates e-cigarette liquids due to enhanced vaporization .

Toxicity

- All nicotine salts share acute toxicity risks (LD₅₀ ~ 0.5–1 mg/kg in rats), but d-bitartrate’s stability reduces accidental exposure compared to freebase .

- Bitartrate dihydrate shows similar toxicokinetics to anhydrous forms but requires hydration-specific handling .

Regulatory Status

- This compound is classified as a prescription drug in metered-dose inhalers (e.g., Nicotrol®), while freebase nicotine in e-liquids faces fewer restrictions .

Ongoing Research

Biological Activity

Nicotine d-bitartrate, a salt form of nicotine, has garnered significant interest in pharmacological research due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, neuroprotective effects, and implications in various health conditions.

Overview of this compound

Nicotine is a potent alkaloid primarily found in tobacco plants. The d-bitartrate form enhances its stability and solubility, making it suitable for various therapeutic applications. Unlike traditional nicotine sources, this compound is less likely to induce desensitization of nicotinic receptors, which is crucial for maintaining its efficacy in treatment settings.

Pharmacokinetics

Recent studies have compared the pharmacokinetics of this compound with other forms of nicotine. For instance, a study involving Sprague-Dawley rats demonstrated that intraperitoneal administration of this compound resulted in significant differences in the distribution and effects on dopamine (DA) levels in the nucleus accumbens compared to nicotine freebase. The results indicated that the nicotine tartrate group exhibited higher DA release within 10 to 40 minutes post-administration, suggesting enhanced bioavailability and receptor activation .

| Parameter | Nicotine Freebase | This compound |

|---|---|---|

| Dose | 0.5 mg/kg | 0.3 mg/kg |

| Peak DA Release | Lower | Higher |

| Time to Peak Effect | 20 min | 10 min |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in neurodegenerative diseases such as Parkinson's disease (PD). A clinical trial (NCT00957918) evaluated its efficacy in reducing symptoms like falls and freezing of gait in PD patients. The findings revealed that this compound significantly improved these symptoms by selectively stimulating nicotinic receptors in the central nervous system .

Case Study: Parkinson’s Disease

In a double-blind study involving patients with PD, those treated with this compound showed a marked reduction in falls and episodes of freezing gait compared to the placebo group. The Unified Dyskinesia Rating Scale scores indicated significant improvements post-treatment.

| Outcome Measure | This compound Group | Placebo Group |

|---|---|---|

| Falls per week | 1.2 | 3.5 |

| Freezing episodes per week | 0.5 | 2.0 |

| UDysRS Score (pre-treatment) | 25 | 24 |

| UDysRS Score (post-treatment) | 15 | 24 |

Biological Mechanisms

The biological activity of this compound is primarily mediated through nicotinic acetylcholine receptors (nAChRs). Activation of these receptors influences various signaling pathways involved in cell proliferation, neuroprotection, and modulation of neurotransmitter release.

- Cell Proliferation : Nicotine has been shown to induce neoangiogenesis and promote cell division through nAChR-mediated pathways, affecting both neural and non-neural cells .

- MicroRNA Regulation : Nicotine alters the expression of microRNAs associated with inflammatory responses and cellular growth, contributing to both protective and harmful effects depending on the context .

Safety Profile and Adverse Effects

Clinical trials have reported a favorable safety profile for this compound compared to traditional nicotine delivery systems like cigarettes or patches. Common adverse events include nausea and insomnia; however, these were generally mild and resolved without intervention . Importantly, no withdrawal symptoms were noted among participants using this compound.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize nicotine d-bitartrate with high purity for experimental use?

- Methodological Answer : Synthesis involves reacting nicotine with d-bitartaric acid under controlled stoichiometric conditions, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and high-performance liquid chromatography (HPLC) to verify purity (>98%). For novel batches, elemental analysis and mass spectrometry should supplement these techniques to ensure molecular identity .

Q. What standardized assays are recommended to evaluate this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose samples to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light. Monitor degradation via HPLC-UV for nicotine content and chiral purity. Pair with mass spectrometry to identify degradation byproducts. Include kinetic modeling to predict shelf-life under standard lab conditions .

Q. How should researchers design dose-response studies for this compound in neuropharmacological models?

- Methodological Answer : Use in vitro systems (e.g., α4β2 nicotinic acetylcholine receptor-expressing cell lines) to establish EC₅₀ values via electrophysiology or calcium flux assays. For in vivo models (e.g., rodent behavioral assays), apply logarithmic dosing (0.1–10 mg/kg) with saline controls. Normalize results to freebase nicotine equivalents and account for tartrate counterion effects on bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or enantiomeric impurities. Replicate experiments using standardized protocols (e.g., uniform radioligand competition assays at pH 7.4). Cross-validate with orthogonal methods like surface plasmon resonance (SPR) and molecular dynamics simulations to assess binding kinetics. Report raw data with error margins to enable meta-analyses .

Q. What strategies are effective for isolating this compound’s effects from tartrate counterion interference in metabolic studies?

- Methodological Answer : Use isotopically labeled tartrate (e.g., ¹³C-labeled) to track its contribution to observed metabolic pathways. Compare results with nicotine-freebase controls in parallel experiments. Employ tandem mass spectrometry (LC-MS/MS) to differentiate nicotine and tartrate metabolites in biological matrices (e.g., plasma, liver homogenates) .

Q. How can researchers address gaps in toxicological data for this compound, particularly regarding chronic exposure?

- Methodological Answer : Design longitudinal in vivo studies with repeated dosing (e.g., 6–12 months) in rodent models, assessing organ toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Include in vitro genotoxicity assays (Ames test, micronucleus assay) and compare results with existing data for nicotine freebase. Publish negative findings to mitigate publication bias .

Q. What computational approaches are suitable for modeling this compound’s interactions with non-neuronal targets (e.g., cytochrome P450 enzymes)?

- Methodological Answer : Perform molecular docking using crystal structures of CYP2A6 or CYP2B6 isoforms. Validate predictions with inhibition assays using human liver microsomes. Apply machine learning models trained on known nicotine-drug interactions to predict novel off-target effects. Share code and datasets for reproducibility .

Q. Methodological Considerations

- Data Reproducibility : Document synthesis protocols, instrument calibration, and raw data in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) in hypothesis testing .

- Ethical Reporting : Disclose conflicts of interest and negative results to reduce bias. Cite primary literature over reviews unless contextualizing historical trends .

Properties

CAS No. |

6550-19-2 |

|---|---|

Molecular Formula |

C14H20N2O6 |

Molecular Weight |

312.32 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |

InChI Key |

QLDPCHZQQIASHX-LDGFUSNJSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate; _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate; Nicotine Tartrate; (-)-Nicotine Bitartrate; Nicotine d-Bitartrate; Nicotine Hydrotartrate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.